2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic Acid is unique due to its specific combination of a thiazole ring and a chloropyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5ClN2O2S |
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Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
SLHYXGSYMAKOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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